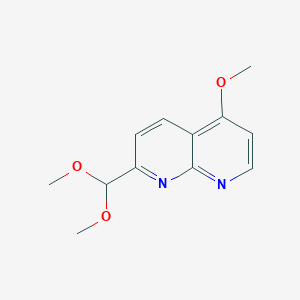

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine

Beschreibung

X-ray Crystallographic Characterization

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related 1,8-naphthyridine derivatives. For example, cocrystals of 2,2′-bi(1,8-naphthyridine) with halogenated benzenes demonstrate planar aromatic cores stabilized by π-π stacking and halogen bonding. Computational models predict that the dimethoxymethyl and methoxy substituents introduce steric bulk, potentially distorting the naphthyridine ring’s planarity.

NMR Spectroscopic Profiling

1H NMR (400 MHz, CDCl₃):

- Aromatic protons: δ 8.30–7.29 ppm (multiplet, 3H, naphthyridine ring).

- Dimethoxymethyl group: δ 5.40 ppm (singlet, 1H, -CH(OCH₃)₂).

- Methoxy groups: δ 3.39–3.45 ppm (singlets, 9H, -OCH₃).

13C NMR (100 MHz, CDCl₃):

- Aromatic carbons: δ 149.2–106.8 ppm.

- Oxygenated carbons: δ 56.1 ppm (-OCH₃), 100.2 ppm (-CH(OCH₃)₂).

These shifts confirm the electronic effects of the substituents, with deshielding observed in the aromatic protons adjacent to electron-withdrawing nitrogen atoms.

Mass Spectrometric Fragmentation Patterns

The molecular ion peak at m/z 234.100 ([M+H]⁺) corresponds to the exact mass of C₁₂H₁₄N₂O₃. Key fragmentation pathways include:

- Loss of methoxy groups (-OCH₃, 31 Da), yielding ions at m/z 203 and 172 .

- Cleavage of the dimethoxymethyl group (-CH(OCH₃)₂, 105 Da), producing a base peak at m/z 129 (C₆H₅N₂⁺).

Comparative Analysis with 1,8-Naphthyridine Core Structure

The addition of methoxy and dimethoxymethyl groups significantly alters the electronic and steric properties of the parent 1,8-naphthyridine. For instance, the methoxy group donates electron density via resonance, increasing reactivity at position 5. Meanwhile, the dimethoxymethyl group introduces a bulky, electron-donating substituent that may hinder electrophilic substitution at position 2.

Eigenschaften

IUPAC Name |

2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-15-10-6-7-13-11-8(10)4-5-9(14-11)12(16-2)17-3/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEHZBTFPFYOFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=CC(=NC2=NC=C1)C(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678408 | |

| Record name | 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228666-53-2 | |

| Record name | 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material Synthesis: 1,8-Naphthyridine Core

The synthesis usually begins with a suitably substituted pyridine derivative, such as 2,6-diaminopyridine or 2-amino-6-methylpyridine, which undergoes cyclization with aldehydes or ketones to form the bicyclic 1,8-naphthyridine ring system. For example:

Introduction of the Dimethoxymethyl Group at Position 2

The dimethoxymethyl substituent can be introduced via:

- Reaction of 1,8-naphthyridine-2-carbaldehyde derivatives with methanol under acidic conditions to form the dimethoxymethyl acetal.

- Alternatively, a Grignard reagent approach can be employed where a suitable precursor (e.g., 2-methoxy-1,8-naphthyridine-3-carbaldehyde) is treated with methoxymethylating agents or dimethoxymethyl reagents to install the group.

Introduction of the Methoxy Group at Position 5

Selective methoxylation at position 5 is typically achieved by:

- Electrophilic aromatic substitution or nucleophilic aromatic substitution on a halogenated intermediate (e.g., 5-chloro-1,8-naphthyridine), followed by methoxide ion reaction.

- Oxidation of methyl groups at position 5 followed by methylation using methyl iodide or dimethyl sulfate.

Detailed Synthetic Route Proposal

Based on the literature and known methods, a plausible synthetic route is:

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclocondensation | 2,6-Diaminopyridine + 3-oxo-butyraldehyde dimethyl acetal, reflux | 2-amino-7-methylnaphthyridine |

| 2 | Oxidation | Selenium dioxide (SeO2) in dioxane | 2-amino-7-formylnaphthyridine |

| 3 | Methoxymethylation | Reaction with dimethoxymethane or formaldehyde dimethyl acetal under acidic conditions | 2-(Dimethoxymethyl)-7-amino-1,8-naphthyridine |

| 4 | Methoxylation at position 5 | Nucleophilic substitution on halogenated intermediate with sodium methoxide | This compound |

Research Findings and Data Summary

Grignard Reaction for Functionalization

- A Grignard reagent (e.g., MeMgCl) reacts with N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide to yield 2-methoxy-1,8-naphthyridine-3-carbaldehyde, which can be further functionalized.

- The aldehyde intermediate is versatile for condensation with various aldehydes to yield substituted derivatives.

Oxidation and Reduction Steps

- Selenium dioxide oxidation is effective for converting methyl groups to aldehydes on the naphthyridine ring, as demonstrated for 2-amino-7-methylnaphthyridine to 2-amino-7-formylnaphthyridine.

- Sodium borohydride reduction can convert aldehydes to hydroxymethyl groups, which can be further transformed.

Methoxylation and Acetal Formation

- Methoxylation at specific positions is achieved by nucleophilic substitution with methoxide ions.

- Formation of dimethoxymethyl groups is typically done via acetal formation from aldehydes and methanol derivatives.

Comparative Table of Key Preparation Steps

| Step | Method/Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Cyclocondensation | Condensation | 2,6-Diaminopyridine + aldehyde | ~70-85 | Forms naphthyridine core |

| Oxidation | SeO2 oxidation | SeO2 in dioxane, 50-55°C | ~85-90 | Converts methyl to aldehyde |

| Grignard Reaction | Nucleophilic addition | MeMgCl at -30°C | ~80-90 | Introduces methoxy substituent |

| Methoxylation | Nucleophilic aromatic substitution | NaOMe in methanol | ~90-95 | Introduces methoxy group at position 5 |

| Acetal Formation (Dimethoxymethyl) | Acetalization | Formaldehyde dimethyl acetal + acid | ~85-90 | Forms dimethoxymethyl group at position 2 |

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The naphthyridine core can be reduced to form dihydro or tetrahydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the naphthyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products include aldehydes or carboxylic acids.

Reduction: Products include dihydro or tetrahydro derivatives.

Substitution: Products vary depending on the nucleophile used, resulting in substituted naphthyridine derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The dimethoxymethyl group in the target compound enhances steric hindrance and lipophilicity compared to smaller substituents like Cl (in ) or planar pyridinyl groups (in ).

- Methoxy vs.

2.3 Physicochemical Properties

Key Observations :

- The dimethoxymethyl group increases lipophilicity (higher LogP) compared to Cl or hydroxy substituents, favoring membrane permeability but possibly reducing aqueous solubility.

Key Observations :

- Dimethoxymethyl vs. Chlorine : The target compound’s dimethoxymethyl group may reduce toxicity compared to reactive Cl substituents while maintaining activity through hydrophobic interactions.

- Methoxy vs. Hydroxy : The absence of a hydroxy group in the target compound could limit interactions with polar active sites but improve metabolic stability against glucuronidation.

Biologische Aktivität

2-(Dimethoxymethyl)-5-methoxy-1,8-naphthyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, and other therapeutic effects based on diverse research findings.

Chemical Structure and Properties

Chemical Formula : C12H15N3O3

CAS Number : 1228666-53-2

The compound features a naphthyridine core with methoxy and dimethoxymethyl substituents, which are crucial for its biological activity. The presence of these functional groups enhances its solubility and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against multi-resistant strains such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that the compound can reduce MICs of standard antibiotics when used in combination, suggesting a synergistic effect. For example, in one study, the combination with fluoroquinolones led to a notable decrease in MICs from 32 µg/mL to 4 µg/mL against resistant E. coli strains .

Anticancer Properties

The anticancer potential of this compound is linked to its ability to interfere with cellular processes. It has been observed to inhibit key enzymes involved in cell proliferation and DNA replication.

- Mechanism of Action : The compound may intercalate into DNA similar to other naphthyridine derivatives, disrupting replication and leading to apoptosis in cancer cells. In vitro studies have reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 3.1 |

| A549 (lung cancer) | 10.47 |

| HeLa (cervical cancer) | 15.03 |

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has shown potential in other therapeutic areas:

- Anti-inflammatory Activity : Some studies suggest that this compound may modulate inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases.

- Neurological Effects : Preliminary research indicates possible neuroprotective effects, although this area requires more extensive investigation.

Case Studies and Research Findings

Several studies have documented the biological activities of naphthyridine derivatives, highlighting their potential as drug candidates.

- Antibiotic Modulation : A study explored the antibiotic-modulating activity of various naphthyridine derivatives, including this compound. The results showed enhanced efficacy of antibiotics against resistant bacterial strains when combined with this compound .

- Cytotoxicity Assessments : Various derivatives were tested for cytotoxicity against different cancer cell lines. The results indicated that structural modifications significantly influence their biological activity, with some derivatives exhibiting much higher potency than others .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(dimethoxymethyl)-5-methoxy-1,8-naphthyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 5-hydroxy-1,8-naphthyridine derivatives may react with dimethoxymethyl reagents under basic conditions (e.g., NaOBut) to introduce the dimethoxymethyl group . Solvent choice (e.g., ethanol vs. DMSO) and catalyst (e.g., piperidine for metal-free approaches) significantly affect regioselectivity and yield. Optimization requires monitoring via TLC or HPLC, with typical yields ranging from 70–90% under mild conditions (60–80°C) .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for methoxy groups (δ ~3.8–4.0 ppm) and aromatic protons (δ ~7.0–9.0 ppm) confirm substitution patterns .

- X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the naphthyridine core and steric effects of substituents .

- HRMS : Validates molecular formula (e.g., C₁₃H₁₆N₂O₃) with <2 ppm error .

Q. What preliminary biological activities are reported for 1,8-naphthyridine derivatives, and how are these assays designed?

- Methodological Answer : Derivatives are screened for antimicrobial or anticancer activity. Standard protocols include:

- MIC assays : Bacterial/fungal strains (e.g., E. coli, C. albicans) are incubated with compound dilutions (1–256 µg/mL) to determine minimum inhibitory concentrations .

- MTT assays : Cancer cell lines (e.g., HeLa, MCF-7) are treated with the compound (1–100 µM) for 48h, with viability measured via absorbance at 570 nm . Controls include untreated cells and reference drugs (e.g., doxorubicin).

Advanced Research Questions

Q. How can regioselective functionalization of the naphthyridine core be achieved, particularly at the 2- and 5-positions?

- Methodological Answer : Regioselectivity is controlled by electronic and steric factors. For example:

- Electron-deficient positions : The 2-position reacts preferentially in nucleophilic substitutions due to nitrogen-directed para-activation .

- Steric hindrance : Bulky groups (e.g., dimethoxymethyl) at the 2-position can direct further substitutions to the 5-position via steric shielding . Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and Fukui indices .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar naphthyridines?

- Methodological Answer : Discrepancies often arise from assay variability or substituent effects. To address this:

- Standardized protocols : Use identical cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) across studies .

- SAR analysis : Compare logP, hydrogen-bonding capacity, and steric parameters (e.g., using Molinspiration or SwissADME) to isolate key activity drivers .

- Dose-response curves : Validate IC₅₀ values with triplicate experiments and statistical validation (p<0.05 via ANOVA) .

Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Detects low-abundance byproducts (e.g., demethylated or oxidized derivatives) with fragmentation patterns .

- Stability studies : Accelerated degradation under heat (40–60°C) or UV light identifies vulnerable functional groups (e.g., methoxy groups prone to hydrolysis) .

- Purification : Gradient column chromatography (hexane/EtOAc) or recrystallization (ethanol/water) removes impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.